2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid
Overview
Description
2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid is an organic compound belonging to the class of anisoles, which are characterized by the presence of a methoxybenzene moiety
Preparation Methods
The synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid typically involves the reaction of 4-methoxybenzaldehyde with aminooxyacetic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Scientific Research Applications
2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid include:
- 2-[(4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methoxy and aminooxy functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-2-8(3-5-9)6-11-15-7-10(12)13/h2-6H,7H2,1H3,(H,12,13)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNNDTPBBAXFPC-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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